Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate
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Overview
Description
Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,5-dimethyl and 2-phenyl groups.
Formation of the But-2-enoate Moiety: The final step involves the reaction of the substituted indole with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies related to cell signaling and receptor binding due to its indole core.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole core allows the compound to bind to various receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (E)-3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-14-21-18(11-15(19)2)13-20(24(21)4)17-9-7-6-8-10-17/h6-14,23H,5H2,1-4H3/b16-12+ |
InChI Key |
ORIIPJPFHWPBTN-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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